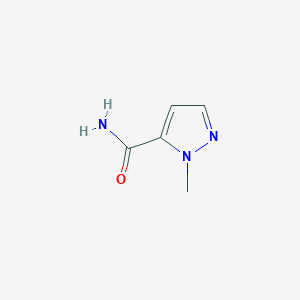

1-méthyl-1H-pyrazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-methyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C5H7N3O and its molecular weight is 125.131. The purity is usually 95%.

BenchChem offers high-quality 1-methyl-1H-pyrazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-methyl-1H-pyrazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Applications fongicides

Les dérivés de 1H-pyrazole-5-carboxamide ont montré des activités fongicides puissantes . Par exemple, le composé 9b a des valeurs de CE 50 de 3,04 mg/L contre Erysiphe graminis, un champignon qui provoque l'oïdium dans les céréales. Son activité fongicide est meilleure que celle des fongicides commerciaux Thifluzamide et Azoxystrobine .

Applications insecticides

Ces composés présentent également une activité insecticide. Le composé 9l a des valeurs de CL 50 de 3,81 mg/L contre Aphis fabae, une espèce de puceron noir. Ce niveau d'activité insecticide est comparable à celui de l'insecticide commercial Tolfenpyrad .

Conception de pesticides

Les composés de 1H-pyrazole-5-carboxamide contenant le fragment phényl thiazole pourraient être considérés comme une structure précurseur pour la conception future de pesticides . Cela suggère des applications potentielles dans le développement de nouveaux pesticides.

Applications nématicides

Les dérivés de 1-éthyl-3-méthyl-1H-pyrazole-5-carboxamide ont été explorés pour leurs propriétés nématicides. Les nématodes sont un type de ver qui peut endommager les cultures, donc les composés ayant des propriétés nématicides peuvent être utiles en agriculture.

Agents antiprolifératifs

Certains dérivés de N-méthyl-substitués de la pyrazole carboxamide ont montré des activités antiprolifératives . Par exemple, le composé 16 a montré l'activité la plus élevée parmi les composés synthétisés avec 64,10 % contre la lignée cellulaire cancéreuse du col de l'utérus humain (HeLa) .

Recherche sur le cancer

Les dérivés méthyl-substitués de la pyrazole carboxylique (4) et de la carboxamide (16) ayant des activités antiprolifératives avec respectivement 80,82 % et 64,10 %, et le composé 13 ayant une activité modérée (61,26 %) contre la lignée cellulaire cancéreuse du col de l'utérus humain pourraient être des composés de tête potentiels pour le développement de nouveaux agents anticancéreux .

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of 1-methyl-1H-pyrazole-5-carboxamide is the aryl hydrocarbon receptor (AHR) . AHR is a ligand-activated transcription factor that can be activated by structurally diverse compounds . It plays a crucial role in sensing and incorporating environmental and outer stimuli into cellular adaptive responses .

Mode of Action

1-Methyl-1H-pyrazole-5-carboxamide acts as an antagonist to the AHR . It inhibits TCDD-mediated nuclear translocation and DNA binding of AHR, and also inhibits TCDD-induced luciferase activity . This means that it prevents the activation of AHR, thereby blocking the downstream effects of AHR activation .

Biochemical Pathways

The AHR pathway is the primary biochemical pathway affected by 1-methyl-1H-pyrazole-5-carboxamide . The modulation of the canonical pathway of AHR occurs during several chronic diseases, and its abrogation might be of clinical interest for metabolic and inflammatory pathological processes .

Result of Action

The molecular and cellular effects of 1-methyl-1H-pyrazole-5-carboxamide’s action are primarily related to its inhibition of the AHR pathway . By blocking AHR activation, it can potentially alter the course of diseases where AHR modulation plays a role .

Action Environment

The action of 1-methyl-1H-pyrazole-5-carboxamide can be influenced by various environmental factors. For instance, the presence of other AHR ligands in the environment could potentially affect the compound’s efficacy . Additionally, factors related to the microbiota and host metabolism, which can produce structurally diverse compounds that activate AHR, might also influence the action of 1-methyl-1H-pyrazole-5-carboxamide .

Analyse Biochimique

Cellular Effects

Some pyrazole derivatives have shown remarkable bioactivity, such as Chloantraniliprole and Tebufenpyrad . These compounds have been found to have significant effects on various types of cells and cellular processes .

Molecular Mechanism

Pyrazoles are known to interfere with a number of key life functions in certain organisms . For example, Fluxapyroxad, a pyrazole derivative, interferes with the production of succinate dehydrogenase, the complex II in the mitochondrial respiration chain, which in turn interferes with the tricarboxylic cycle and mitochondrial electron transport .

Temporal Effects in Laboratory Settings

Some pyrazole derivatives have shown potent fungicidal and insecticidal activity .

Metabolic Pathways

Some pyrazole derivatives are known to activate the aryl hydrocarbon receptor (AHR), driving the expression of xenobiotic metabolizing enzymes such as CYP1A1 .

Transport and Distribution

Some pyrazole derivatives are known to interfere with key life functions, suggesting they may be transported and distributed within cells and tissues .

Propriétés

IUPAC Name |

2-methylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c1-8-4(5(6)9)2-3-7-8/h2-3H,1H3,(H2,6,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFMKTVNIVSWSTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What biological activities have been explored for 1-methyl-1H-pyrazole-5-carboxamide derivatives?

A1: 1-Methyl-1H-pyrazole-5-carboxamide derivatives have demonstrated promising activity against various targets, including:

- Phosphodiesterase 10A (PDE10A): Derivatives exhibiting exceptional PDE10A inhibitory effects have been explored as potential therapeutic agents for schizophrenia. []

- Androgen Receptor (AR): Certain derivatives have been investigated for their anti-prostate cancer activity by targeting AR signaling, a key driver in prostate cancer progression. []

- Insect Respiratory Complex I: Research has focused on designing insecticidal agents targeting insect respiratory complex I, drawing inspiration from commercial insecticides like tebufenpyrad and tolfenpyrad. []

- Parasitic Nematodes: Derivatives have been studied for anthelmintic activity against Haemonchus contortus, a parasitic nematode affecting sheep. []

Q2: What is known about the structure-activity relationships (SAR) of 1-methyl-1H-pyrazole-5-carboxamide derivatives?

A2: SAR studies have revealed crucial insights into the influence of structural modifications on biological activity:

- Insecticidal Activity: Introducing imine, oxime ether, oxime ester, and dihydroisoxazoline groups into the pyrazole-5-carboxamide scaffold significantly impacts insecticidal activity against various insect species. [, ] The specific structure-activity relationship varies depending on the target insect species.

- Anti-prostate Cancer Activity: Modifications based on lead compounds have led to the identification of derivatives with enhanced antiproliferative activity against prostate cancer cell lines. []

Q3: Have any toxicity concerns been associated with 1-methyl-1H-pyrazole-5-carboxamide derivatives?

A: Yes, a study highlighted an unexpected acute toxicity in a rodent model, despite the compounds lacking overt cytotoxicity in mammalian cell lines under standard in vitro conditions. [] Further investigation revealed a dose-dependent inhibition of mitochondrial respiration, suggesting this mechanism as a potential contributor to the observed toxicity. This emphasizes the importance of incorporating mitochondrial toxicity assessments early in the drug discovery process.

Q4: What analytical techniques are employed for the characterization of 1-methyl-1H-pyrazole-5-carboxamide derivatives?

A4: Various analytical techniques are employed to characterize these compounds, including:

- Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): Used to determine the structure and purity of the synthesized compounds. [, , ]

- High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements, confirming the molecular formula and structure of the compounds. [, , ]

Q5: What are the potential advantages of using polymer-supported reagents in the synthesis of 1-methyl-1H-pyrazole-5-carboxamide derivatives?

A: Utilizing polymer-supported reagents, such as polymer-bound activated esters, in the synthesis and purification of 1-methyl-1H-pyrazole-5-carboxamide libraries offers several advantages: [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,6-Dimethyl-2-{4-[(4-methylphenyl)sulfonyl]-1,4-diazepan-1-yl}nicotinonitrile](/img/structure/B2488386.png)

![ethyl 4-{2-[({[4-(thiophen-2-yl)-1,3-thiazol-2-yl]carbamoyl}methyl)sulfanyl]acetyl}piperazine-1-carboxylate](/img/structure/B2488387.png)

![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methanesulfonylbenzamide](/img/structure/B2488389.png)

![N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-2,2,2-trifluoroacetamide](/img/structure/B2488390.png)

![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide](/img/structure/B2488392.png)

![2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}-N-[(oxolan-2-yl)methyl]propanamide](/img/structure/B2488394.png)

![3-Oxo-2,4-dioxabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2488395.png)

![Ethyl 3-[(4-bromophenyl)amino]-2-cyanoprop-2-enoate](/img/structure/B2488396.png)

![5-[(4-fluorophenyl)methyl]-N-(2-methylpropyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2488397.png)

![N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pentanamide](/img/structure/B2488398.png)

![5-bromo-2-{[1-(4-methylthiophene-2-carbonyl)piperidin-3-yl]oxy}pyrimidine](/img/structure/B2488399.png)

![8-(3,5-dimethylphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2488400.png)